Cilostazol is a synthetic compound belonging to a class of drugs known as phosphodiesterase type 3 (PDE3) inhibitors. [, , ] While primarily recognized for its clinical applications in treating peripheral artery disease and preventing stroke, cilostazol's diverse pharmacological properties have garnered significant interest in various scientific research domains. [, , ]
Cilostazol primarily acts by inhibiting PDE3, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP). [, , , , , ] This inhibition leads to increased intracellular cAMP levels, primarily in platelets and vascular smooth muscle cells. [, , , , ] Elevated cAMP levels then trigger various downstream effects, contributing to cilostazol's therapeutic benefits:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7